3-Amino-3-(3-hydroxyphenyl)propanoic acid

Overview

Description

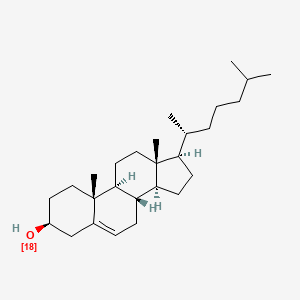

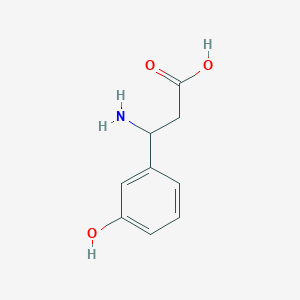

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a beta-amino acid that comprises propionic acid having amino and 3-hydroxyphenyl groups attached at the 3-position . It has a role as a bacterial metabolite . The molecular formula is C9H11NO3 and the molecular weight is 181.19 g/mol .

Molecular Structure Analysis

The InChI code for 3-Amino-3-(3-hydroxyphenyl)propanoic acid is1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) . The canonical SMILES is C1=CC(=CC(=C1)O)C(CC(=O)O)N . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical form of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is a powder . It has a melting point of 235-236°C . The compound has a molecular weight of 181.19 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

Antimicrobial Applications

3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives have shown promising results in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Antifungal Applications

These derivatives have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

Antibacterial Applications

The antibacterial activity of these derivatives extends to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), and Gram-negative pathogens (MIC 8–64 µg/mL) .

Drug Development

After characterizing the antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and establishing SAR relations, the most promising antibacterial and antifungal compounds were subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization to better understand their potential as drugs .

Intermediate in Organic Synthesis

3-Hydroxyphenylpropionic acid, a related compound, acts as an intermediate in the preparation of various synthetic organic products . It is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .

Synthesis of Phthalocyanines

3-(3-Bromophenyl)propionic acid, another related compound, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that is a bacterial metabolite . It is a flavonoid metabolite formed by human microflora It has been found to have an impact on cellular lipid metabolism and inflammation .

Mode of Action

The compound has been found to inhibit the expression of E-selectin in human aortic endothelial cells (HAEC), thereby reducing the adhesion of monocytes to endothelial cells . This inhibition is achieved through the suppression of the NF-κB pathway , providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as potential therapeutics for atherosclerosis .

Biochemical Pathways

The compound is a metabolite of procyanidin A2 (PCA2), a type of flavonoid . It plays a role in regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation

Pharmacokinetics

It is known that the compound is a microbial metabolite of dietary flavonoids , suggesting that it is formed in the body following the ingestion of these compounds.

Result of Action

The compound has been found to reduce the adhesion of monocytes to endothelial cells , which is a key step in the development of atherosclerosis. By inhibiting this process, the compound may help to prevent or slow the progression of this disease. Additionally, the compound has been found to have antioxidant properties , which could help to protect cells from damage caused by reactive oxygen species.

Action Environment

The compound is stable at room temperature and should be kept in a dark place in an inert atmosphere As a microbial metabolite, the presence and activity of specific types of bacteria in the gut could potentially influence the formation and action of the compound .

properties

IUPAC Name |

3-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNEKBZZXSUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377435 | |

| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-hydroxyphenyl)propanoic acid | |

CAS RN |

26049-12-7, 102872-33-3 | |

| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)